molecular formula C14H10ClNO3S B14584601 8-Chloro-2-(methoxymethoxy)-3H-phenothiazin-3-one CAS No. 61588-61-2

8-Chloro-2-(methoxymethoxy)-3H-phenothiazin-3-one

Cat. No.: B14584601
CAS No.: 61588-61-2
M. Wt: 307.8 g/mol
InChI Key: GUTWFJXTUNZNPG-UHFFFAOYSA-N
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Description

8-Chloro-2-(methoxymethoxy)-3H-phenothiazin-3-one is a phenothiazine derivative known for its unique chemical structure and potential applications in various scientific fields. Phenothiazine compounds are widely studied due to their diverse biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(methoxymethoxy)-3H-phenothiazin-3-one typically involves the chlorination of phenothiazine derivatives followed by methoxymethylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methoxymethylation is achieved using methoxymethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and methoxymethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and stringent quality control measures are essential to maintain the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(methoxymethoxy)-3H-phenothiazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding phenothiazine derivative without the chloro group.

    Substitution: Formation of substituted phenothiazine derivatives.

Scientific Research Applications

8-Chloro-2-(methoxymethoxy)-3H-phenothiazin-3-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 8-Chloro-2-(methoxymethoxy)-3H-phenothiazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in disease pathways.

    Interacting with DNA: Intercalating into DNA and disrupting its function, leading to cell death in cancer cells.

    Modulating Receptors: Binding to and modulating the activity of receptors involved in neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-2-methylquinoline
  • 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine
  • 8-Chloro-5-methoxy-4H-1,4-benzothiazine

Uniqueness

8-Chloro-2-(methoxymethoxy)-3H-phenothiazin-3-one is unique due to its specific methoxymethoxy substitution, which imparts distinct chemical and biological properties compared to other phenothiazine derivatives. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

61588-61-2

Molecular Formula

C14H10ClNO3S

Molecular Weight

307.8 g/mol

IUPAC Name

8-chloro-2-(methoxymethoxy)phenothiazin-3-one

InChI

InChI=1S/C14H10ClNO3S/c1-18-7-19-12-5-10-14(6-11(12)17)20-13-3-2-8(15)4-9(13)16-10/h2-6H,7H2,1H3

InChI Key

GUTWFJXTUNZNPG-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC2=NC3=C(C=CC(=C3)Cl)SC2=CC1=O

Origin of Product

United States

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